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Compound of Interest

Compound Name: 3BP-3940

Cat. No.: B12381526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3BP-3940, a

Fibroblast Activation Protein (FAP) targeting peptide, in combination with other anti-cancer

agents. The information is supported by available preclinical and clinical experimental data,

with a focus on presenting quantitative results, detailed methodologies, and relevant biological

pathways.

Introduction to 3BP-3940
3BP-3940 is a potent and selective peptide inhibitor of FAP, a transmembrane serine protease

highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of

numerous cancers. This differential expression makes FAP an attractive target for cancer

diagnosis and therapy. 3BP-3940 is utilized as a "theranostic" agent, meaning it can be labeled

with different radionuclides for both imaging (e.g., Gallium-68 for PET/CT) and targeted

radionuclide therapy (e.g., Lutetium-177, Yttrium-90, or Actinium-225). Its proposed mechanism

of action involves the targeted delivery of radiation to the tumor stroma, leading to the

destruction of CAFs and a subsequent anti-tumor effect. Preclinical and early clinical studies

have suggested that 3BP-3940 has the potential for prolonged tumor retention and low uptake

in healthy tissues.

Performance of 3BP-3940 in Combination Therapy:
Clinical Evidence

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12381526?utm_src=pdf-interest
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/product/b12381526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A key clinical study by Zhang et al. (2025) investigated the use of radiolabeled 3BP-3940 in

combination with immunotherapy, chemotherapy, and other targeted therapies in patients with

advanced sarcoma. This study provides the primary clinical data for the efficacy and safety of

3BP-3940 in combination regimens.

Quantitative Data from Clinical Studies
The following table summarizes the key quantitative data from the Zhang et al. (2025) study on

the combination of FAP-targeted radiopharmaceutical therapy (FRT) using 3BP-3940 with other

anti-cancer agents in sarcoma patients.
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Parameter Value Reference

Patient Cohort

Number of Patients 8 [1]

Age Range 13–80 years [1]

Tumor Subtypes

Clear cell sarcoma,

sarcomatoid hepatocellular

carcinoma, leiomyosarcoma,

osteosarcoma, cardiac

synovial sarcoma

[1]

Combination Therapies

Prior Immunotherapies Candonilimab, TIL/IL2 [1]

Previous Targeted Therapies

mTOR inhibitors (everolimus,

tacrolimus), Pazopanib,

Lenvatinib, Multikinase

inhibitors (regorafenib,

abemaciclib)

[1]

Concurrent Targeted Therapies

Cabozantinib, Trabectedin,

Anlotinib, Pazopanib,

Abemaciclib

[1]

3BP-3940 Treatment Regimen

Radionuclides Used 177Lu, 90Y, 225Ac [1]

Average Number of FRT

Cycles per Patient
2.9 ± 1.2 (range: 2–5) [1]

Mean Cumulative Activity

(177Lu)

16.7 ± 8.3 GBq (range: 7.5–

28.5 GBq)
[1]

Mean Cumulative Activity

(90Y)

9.1 ± 4.4 GBq (range: 5.4–14.0

GBq)
[1]

Mean Cumulative Activity

(225Ac)

7.4 ± 0.1 MBq (range: 7.3–7.4

MBq)
[1]
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Patient Outcomes

Partial Response 1 [1]

Partial Response followed by

Progression
1 [1]

Stable Disease 1 [1]

Progressive Disease 1 [1]

Partial Response/Mixed

Response
2 [1]

Safety

Grade 3 or Above

Hematological or Renal

Toxicity Attributed to FRT

None [1]

Clinical Experimental Protocol: A Representative
Example
The following is a representative clinical protocol based on the methodology described in the

Zhang et al. (2025) study for the administration of 3BP-3940 in combination with other anti-

cancer agents.

Patient Selection:

Histologically confirmed diagnosis of advanced sarcoma.

Confirmed FAP expression in tumor lesions via 68Ga-FAPI PET/CT imaging.

Patients who are concurrently receiving or have previously received immunotherapy,

chemotherapy, or targeted therapy.

3BP-3940 Radiopharmaceutical Therapy (FRT) Administration:

Radiolabeling: 3BP-3940 is labeled with 177Lu, 90Y, or 225Ac under good manufacturing

practices (GMP).
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Dosage: The administered activity is determined based on the patient's condition, previous

treatments, and dosimetry estimates.

Administration: The radiolabeled 3BP-3940 is administered intravenously.

Treatment Cycles: Patients may receive multiple cycles of FRT, typically spaced several

weeks apart, based on response and toxicity.

Combination Therapy Regimen:

Concurrent targeted therapies are continued as per the standard of care, with careful

monitoring for overlapping toxicities.

For patients who have completed prior lines of therapy, FRT is administered as a subsequent

line of treatment.

Response Evaluation:

Treatment response is evaluated using RECIST and THERCIST criteria based on PET/CT

and SPECT/CT imaging.

Safety is monitored according to CTCAE v.5.0 standards.

Clinical Workflow Diagram
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Clinical trial workflow for 3BP-3940 combination therapy.

Preclinical Evidence for FAP Inhibitor Combination
Therapies
While clinical data for 3BP-3940 combinations is emerging, a growing body of preclinical

research supports the rationale for combining FAP-targeted radionuclide therapy with other
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anti-cancer agents. These studies provide insights into the potential mechanisms of synergy

and offer a basis for designing future clinical trials.

Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from preclinical studies

investigating the combination of FAP inhibitors with other anti-cancer therapies.

Parameter
FAP Inhibitor
Monotherapy

Combination
Therapy

%
Improvement
with
Combination

Reference

Tumor Growth

Inhibition (TGI)

FAP-IL12mut

(melanoma

model)

94%
92.5% (with anti-

PD-L1)
-1.5% [2]

FAP-IL12mut

(colorectal

cancer model)

84% - - [2]

FAP-IL12mut

(lung cancer

model)

77% - - [2]

Immune Cell

Infiltration

CD8+ T-cell

infiltration (FAP-

targeted RLT +

anti-PD-L1)

Increased
Significantly

Increased
Not quantified [3]

PMN-MDSC

population (FAP-

targeted RLT +

anti-PD-L1)

-
Significantly

Decreased
Not quantified [3]
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Representative Preclinical Experimental Protocol
The following is a representative experimental protocol for a preclinical study evaluating a FAP-

targeted radionuclide therapy in combination with an immune checkpoint inhibitor, based on

methodologies described in the literature.

Cell Lines and Animal Models:

Cell Lines: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) and a fibroblast cell

line (e.g., NIH3T3) engineered to express human FAP (NIH3T3-hFAP).

Animal Model: C57BL/6 mice.

Tumor Implantation:

Mice are subcutaneously co-injected with a mixture of cancer cells and FAP-expressing

fibroblasts to establish a tumor model with a relevant tumor microenvironment.

Tumor growth is monitored regularly using caliper measurements.

Treatment Groups:

Vehicle control (e.g., saline).

FAP-targeted radionuclide therapy (e.g., 177Lu-labeled FAP inhibitor) alone.

Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) alone.

Combination of FAP-targeted radionuclide therapy and immune checkpoint inhibitor.

Dosing and Administration:

The FAP-targeted radiopharmaceutical is administered intravenously at a predetermined

dose.

The immune checkpoint inhibitor is administered intraperitoneally according to a specified

dosing schedule.

Efficacy Endpoints:
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Tumor growth inhibition is assessed by measuring tumor volume over time.

Overall survival of the animals is monitored.

Mechanistic Studies:

Immunohistochemistry (IHC): Tumors are harvested at the end of the study and analyzed by

IHC for markers of immune cell infiltration (e.g., CD8, CD45) and other relevant biomarkers.

Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by

flow cytometry to quantify different immune cell populations (e.g., T cells, myeloid-derived

suppressor cells).

Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the

expression of genes related to immune signaling pathways.

Signaling Pathways and Mechanisms of Action
The combination of 3BP-3940-based radionuclide therapy with other anti-cancer agents is

thought to have a synergistic effect by targeting different components of the tumor and its

microenvironment.

FAP and the PI3K/AKT/mTOR Pathway
FAP expression has been linked to the activation of the PI3K/AKT/mTOR signaling pathway,

which is a critical regulator of cell growth, proliferation, and survival in many cancers. Targeting

FAP-expressing CAFs with 3BP-3940 may disrupt the supportive tumor microenvironment,

while mTOR inhibitors directly target this key survival pathway within cancer cells.
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FAP-mediated activation of the PI3K/AKT/mTOR pathway.
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Synergy with Immunotherapy
FAP-targeted radionuclide therapy can remodel the tumor microenvironment, making it more

susceptible to immunotherapy. The radiation delivered by 3BP-3940 can induce immunogenic

cell death, leading to the release of tumor antigens and the recruitment of immune cells. This

can convert an immunologically "cold" tumor into a "hot" tumor, thereby enhancing the efficacy

of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. Preclinical studies have

shown that this combination can lead to increased infiltration of CD8+ T cells and a reduction in

immunosuppressive myeloid-derived suppressor cells (MDSCs).

Conclusion
The available clinical and preclinical data suggest that 3BP-3940, when used in combination

with other anti-cancer agents, holds promise for the treatment of advanced solid tumors. The

combination of FAP-targeted radionuclide therapy with immunotherapy and targeted therapies

appears to be well-tolerated and can lead to encouraging anti-tumor responses. The proposed

mechanisms of synergy involve the disruption of the tumor microenvironment, modulation of

key cancer signaling pathways like PI3K/AKT/mTOR, and enhancement of the anti-tumor

immune response. Further prospective clinical trials are warranted to validate these findings

and to optimize combination strategies for different cancer types.
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[https://www.benchchem.com/product/b12381526#3bp-3940-in-combination-with-other-anti-
cancer-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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